5-Chloro-2-(2-(diethylamino)ethoxy)benzamide
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Overview
Description
5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol It is known for its unique structure, which includes a chloro-substituted benzamide core with a diethylaminoethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-(diethylamino)ethoxy)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced derivatives, potentially including amines and alcohols.
Hydrolysis: 5-Chloro-2-hydroxybenzoic acid and diethylaminoethanol.
Scientific Research Applications
5-Chloro-2-(2-(diethylamino)ethoxy)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is not fully understood. it is believed to interact with various molecular targets, potentially including enzymes and receptors, through its chloro and diethylaminoethoxy functional groups. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Diethylamino-ethyl)-4-ethoxy-benzamide: Similar structure but with an ethoxy group instead of a chloro group.
5-Chloro-2-(2-(dimethylamino)ethoxy)benzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of both the chloro and diethylaminoethoxy groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and development .
Properties
CAS No. |
5092-73-9 |
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Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
5-chloro-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-12-6-5-10(14)9-11(12)13(15)17/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,17) |
InChI Key |
CEXYMSRONVJQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
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